Einecs 301-758-8
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Overview
Description
Einecs 301-758-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
Einecs 301-758-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions depend on the desired outcome and the specific properties of the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used .
Scientific Research Applications
Einecs 301-758-8 has several scientific research applications across different fields:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on different biological systems.
Medicine: Research may explore its potential therapeutic applications or its role in drug development.
Industry: It is utilized in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of Einecs 301-758-8 involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Einecs 301-758-8 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
- Amyl nitrite (Einecs 203-770-8)
- Bismuth tetroxide (Einecs 234-985-5)
- Mercurous oxide (Einecs 239-934-0)
These compounds share certain chemical properties and applications but also have unique characteristics that differentiate them from this compound.
Properties
CAS No. |
94042-91-8 |
---|---|
Molecular Formula |
C78H99N30O46P7 |
Molecular Weight |
2409.6 g/mol |
IUPAC Name |
[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[3-[[3-[[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C78H99N30O46P7/c1-31-15-103(77(117)99-69(31)111)54-10-36(44(143-54)20-134-156(121,122)148-34-8-52(140-41(34)17-109)101-5-3-49(79)93-75(101)115)151-159(127,128)139-24-48-40(14-58(147-48)108-30-92-62-68(108)96-74(84)98-72(62)114)154-161(131,132)138-23-47-39(13-57(146-47)106-28-90-60-64(82)86-26-88-66(60)106)153-160(129,130)136-21-45-37(11-55(144-45)104-16-32(2)70(112)100-78(104)118)150-158(125,126)135-19-43-35(9-53(142-43)102-6-4-50(80)94-76(102)116)149-157(123,124)137-22-46-38(12-56(145-46)105-27-89-59-63(81)85-25-87-65(59)105)152-155(119,120)133-18-42-33(110)7-51(141-42)107-29-91-61-67(107)95-73(83)97-71(61)113/h3-6,15-16,25-30,33-48,51-58,109-110H,7-14,17-24H2,1-2H3,(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H2,79,93,115)(H2,80,94,116)(H2,81,85,87)(H2,82,86,88)(H,99,111,117)(H,100,112,118)(H3,83,95,97,113)(H3,84,96,98,114) |
InChI Key |
CVECNEYIMWEZGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3CO)N4C=CC(=NC4=O)N)OP(=O)(O)OCC5C(CC(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O)OCC8C(CC(O8)N9C=NC1=C(N=CN=C19)N)OP(=O)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=O)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=O)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)O |
Origin of Product |
United States |
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